1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile
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Overview
Description
1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a cyclohexanone moiety
Preparation Methods
The synthesis of 1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of a suitable piperidine derivative with benzyl bromide and ethyl iodide under basic conditions to introduce the benzyl and ethyl groups.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-3-ethyl-4-piperidone: This compound lacks the cyclohexanone moiety and carbonitrile group, making it less complex and potentially less versatile in its applications.
1-Benzyl-4-(2-oxocyclohexyl)piperidine: This compound lacks the ethyl group, which may affect its reactivity and biological activity.
3-Ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile: This compound lacks the benzyl group, which may influence its interactions with molecular targets.
Properties
CAS No. |
88096-27-9 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile |
InChI |
InChI=1S/C21H28N2O/c1-2-17-18(19-10-6-7-11-21(19)24)12-13-23(20(17)14-22)15-16-8-4-3-5-9-16/h3-5,8-9,17-20H,2,6-7,10-13,15H2,1H3 |
InChI Key |
ULABFSHZZXKUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCN(C1C#N)CC2=CC=CC=C2)C3CCCCC3=O |
Origin of Product |
United States |
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